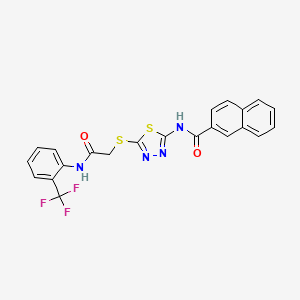

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzofuran carboxamide derivatives, including those similar to N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide, involves a multi-step process. Initially, salicylaldehyde derivatives are reacted with ethyl bromoacetate, followed by hydrolysis and amidation with picolyl amine. This forms the core benzofuran carboxamide structure. Subsequently, these intermediates are further reacted with benzyl halides to yield the final compounds, such as the N-benzyl pyridinium halide derivatives . This method demonstrates the versatility in synthesizing a range of benzofuran carboxamide derivatives by altering the substituents on the pyridine and benzofuran moieties.

Molecular Structure Analysis

The molecular structures of the synthesized benzofuran carboxamide derivatives are confirmed using various spectroscopic methods. Although the specific compound N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is not directly mentioned, the general approach to confirming the structure of such compounds would involve techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These methods provide detailed information about the molecular framework and the nature of the substituents attached to the core structure .

Chemical Reactions Analysis

The chemical reactivity of benzofuran carboxamide derivatives is influenced by the functional groups present on the molecule. The synthesized compounds exhibit inhibitory activity against cholinesterases, which suggests that they can interact with biological enzymes and potentially affect neurotransmitter degradation . The presence of various substituents on the benzofuran and pyridine rings can also influence the compound's ability to participate in additional chemical reactions, such as cyclocondensation, as seen in the synthesis of related pyrazole carboxamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran carboxamide derivatives are shaped by their molecular structure. These properties include solubility, melting point, and the ability to form salts or crystalline solids. The compounds' inhibitory effects on butyrylcholinesterase and Aβ self-aggregation indicate that they have specific interactions with biological targets, which is a critical aspect of their chemical behavior. The physicochemical properties consistent with CNS target space, as mentioned for related carboxamide compounds, suggest that these derivatives have the potential to cross the blood-brain barrier and exhibit central nervous system activity .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to inhibit viral activity by binding to specific receptors .

Biochemical Pathways

For example, indole derivatives have been reported to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The gi absorption score measures the amount of a molecule absorbed by the gut after being given through oral administration . This can impact the bioavailability of the compound.

Result of Action

For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Action Environment

For instance, the thermal denaturation study can provide insights into the stability of the compound under different temperature conditions .

Propiedades

IUPAC Name |

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c22-19(17-9-14-4-1-2-5-16(14)23-17)21-11-13-8-15(12-20-10-13)18-6-3-7-24-18/h1-10,12H,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGNJXFIOKEPJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B3000938.png)

![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3000939.png)

![Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B3000943.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B3000944.png)

![2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B3000949.png)

![7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3000953.png)